An In-Depth Technical Guide to S-acetyl-PEG5-alcohol: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
An In-Depth Technical Guide to S-acetyl-PEG5-alcohol: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-acetyl-PEG5-alcohol is a discrete polyethylene (B3416737) glycol (dPEG®) linker, a class of chemical tools increasingly pivotal in the fields of bioconjugation, drug delivery, and proteomics. As a heterobifunctional linker, it possesses two distinct reactive moieties: a terminal alcohol (-OH) and an S-acetyl-protected thiol (-SAc) group. This unique architecture provides researchers with a versatile scaffold for the sequential and controlled conjugation of different molecules. The polyethylene glycol (PEG) backbone, consisting of five ethylene (B1197577) glycol units, imparts favorable physicochemical properties, including enhanced aqueous solubility and reduced immunogenicity, to the resulting conjugates. This guide provides a comprehensive technical overview of S-acetyl-PEG5-alcohol, including its chemical properties, detailed experimental protocols for its synthesis, deprotection, and activation, and its application in the construction of complex biomolecules, most notably Proteolysis Targeting Chimeras (PROTACs).
Introduction
The advent of complex biologic drugs and sophisticated molecular probes has necessitated the development of advanced chemical linkers that offer precise control over conjugation chemistry. S-acetyl-PEG5-alcohol emerges as a key player in this context, offering a solution for covalently linking two different molecular entities with high efficiency and selectivity. Its primary role is in the synthesis of PROTACs, which are novel therapeutic agents designed to hijack the body's natural protein degradation machinery to eliminate disease-causing proteins.[1]
The structure of S-acetyl-PEG5-alcohol is designed for maximum utility. The S-acetyl group serves as a stable protecting group for the thiol functionality, preventing its premature reaction and allowing for its selective deprotection under mild conditions to reveal a reactive sulfhydryl group. The terminal alcohol, on the other hand, can be readily activated for conjugation to a variety of functional groups, most commonly carboxylic acids, through esterification or other coupling reactions. The PEG5 spacer provides spatial separation between the conjugated molecules, which is often critical for maintaining their biological activity, and enhances the overall solubility and pharmacokinetic profile of the final conjugate.[2][3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of S-acetyl-PEG5-alcohol is essential for its effective use in experimental design. The key properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C12H24O6S |
| Molecular Weight | 296.38 g/mol |
| CAS Number | 1000415-61-1 |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents |
| Storage | Store at -20°C, keep dry and protected from light |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, deprotection, and activation of S-acetyl-PEG5-alcohol. These protocols are based on established chemical principles for PEG linkers and can be adapted based on specific experimental requirements.
Synthesis of S-acetyl-PEG5-alcohol
While S-acetyl-PEG5-alcohol is commercially available, understanding its synthesis provides insight into its structure and potential impurities. A common synthetic route involves the mono-alkylation of a protected thiol with a PEGylated alcohol.
Materials:
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Pentaethylene glycol
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Thioacetic acid
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Dicyclohexylcarbodiimide (DCC) or other coupling agent
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4-Dimethylaminopyridine (DMAP)
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Dichloromethane (DCM)
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Silica (B1680970) gel for column chromatography
Procedure:
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Dissolve pentaethylene glycol (1 equivalent) and thioacetic acid (1.1 equivalents) in anhydrous DCM.
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Add DMAP (0.1 equivalents) to the solution.
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Slowly add a solution of DCC (1.1 equivalents) in DCM to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate (B1210297) in hexanes to yield S-acetyl-PEG5-alcohol as a clear oil.
Deprotection of the S-acetyl Group
The removal of the S-acetyl group to expose the free thiol is a critical step in many bioconjugation strategies. This is typically achieved under mild basic conditions using hydroxylamine (B1172632).
Materials:
-
S-acetyl-PEG5-alcohol
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Hydroxylamine hydrochloride
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Sodium phosphate (B84403) buffer (50 mM, pH 7.5)
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Ethyl acetate
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Brine
Procedure:
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Dissolve S-acetyl-PEG5-alcohol (1 equivalent) in a mixture of methanol (B129727) and degassed sodium phosphate buffer (pH 7.5).
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Add a solution of hydroxylamine hydrochloride (1.5 equivalents) in the same buffer to the reaction mixture.
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Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
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Upon completion, extract the reaction mixture with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the thiol-PEG5-alcohol.
Activation of the Terminal Alcohol
The terminal hydroxyl group of S-acetyl-PEG5-alcohol can be activated for reaction with various nucleophiles, most commonly amines present in proteins or other biomolecules. A common activation method is the conversion of the alcohol to a more reactive leaving group, such as a tosylate or a mesylate, or its direct coupling to a carboxylic acid using a carbodiimide (B86325) coupling agent.
3.3.1. Activation as a Tosylate
Materials:
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S-acetyl-PEG5-alcohol
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p-Toluenesulfonyl chloride (TsCl)
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Triethylamine (TEA) or pyridine (B92270)
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Dichloromethane (DCM)
Procedure:
-
Dissolve S-acetyl-PEG5-alcohol (1 equivalent) in anhydrous DCM.
-
Add TEA (1.5 equivalents) or pyridine as a base.
-
Cool the solution to 0°C and slowly add TsCl (1.2 equivalents).
-
Allow the reaction to stir at room temperature overnight.
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Wash the reaction mixture with water and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the tosylated product.
3.3.2. Direct Coupling to a Carboxylic Acid (Amide Bond Formation)
Materials:
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S-acetyl-PEG5-alcohol (after deprotection of the amine if necessary)
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Carboxylic acid-containing molecule
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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N-Hydroxysuccinimide (NHS)
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Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid-containing molecule (1 equivalent) in anhydrous DMF.
-
Add EDC (1.2 equivalents) and NHS (1.2 equivalents) and stir at room temperature for 15-30 minutes to form the NHS ester.
-
Add a solution of S-acetyl-PEG5-alcohol (with a free amine) (1 equivalent) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction by LC-MS.
-
Purify the final conjugate by preparative HPLC.
Application in PROTAC Synthesis
S-acetyl-PEG5-alcohol is extensively used as a linker in the synthesis of PROTACs. A typical PROTAC consists of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The modular synthesis of PROTACs often involves the sequential attachment of these components to the bifunctional PEG linker.
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using S-acetyl-PEG5-alcohol.
Characterization Data
Thorough characterization of S-acetyl-PEG5-alcohol and its conjugates is crucial to ensure purity and structural integrity. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
| Technique | Expected Results for S-acetyl-PEG5-alcohol |
| ¹H NMR | Signals corresponding to the acetyl group (singlet around 2.3 ppm), the methylene (B1212753) groups of the PEG chain (multiplets between 3.5-3.7 ppm), and the terminal alcohol proton. |
| ¹³C NMR | Resonances for the carbonyl carbon of the acetyl group (around 170 ppm), the methyl carbon of the acetyl group (around 30 ppm), and the carbons of the PEG backbone (around 70 ppm). |
| Mass Spec (ESI-MS) | A prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺. |
Conclusion
S-acetyl-PEG5-alcohol is a highly valuable and versatile tool for researchers in drug development and bioconjugation. Its well-defined structure, coupled with the orthogonal reactivity of its terminal functional groups, allows for the precise and efficient construction of complex biomolecular architectures. The inclusion of a PEG spacer enhances the desirable properties of the final conjugates, making this linker particularly well-suited for the development of next-generation therapeutics like PROTACs. The detailed protocols and characterization data provided in this guide are intended to facilitate the successful application of S-acetyl-PEG5-alcohol in a wide range of research endeavors.
